molecular formula C9H16ClNO B2593434 Decahydroisoquinolin-5-one hydrochloride CAS No. 2416234-81-4

Decahydroisoquinolin-5-one hydrochloride

Cat. No.: B2593434
CAS No.: 2416234-81-4
M. Wt: 189.68
InChI Key: CTAKIRYITJOZPG-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-5-one hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of isoquinoline, characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroisoquinolin-5-one hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroisoquinoline is then subjected to further chemical reactions to introduce the hydrochloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and high-efficiency catalysts to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline derivatives .

Scientific Research Applications

Decahydroisoquinolin-5-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroisoquinolin-5-one hydrochloride involves its interaction with specific molecular targets within biological systems. It may act on various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydroisoquinolin-5-one hydrochloride is unique due to its fully saturated structure and specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Decahydroisoquinolin-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anti-inflammatory effects, supported by data tables and relevant research findings.

Overview of this compound

Decahydroisoquinolin-5-one is part of a class of compounds known for their fused-ring structure, which contributes to their biological activity. The hydrochloride form enhances solubility and bioavailability, making it a candidate for various therapeutic applications.

Antiviral Activity

Research has demonstrated that decahydroisoquinolin derivatives exhibit antiviral properties, particularly against viruses like H5N1 and SARS-CoV-2. A study highlighted the inhibitory effects of these compounds on the SARS 3CL protease, a crucial enzyme for viral replication.

Table 1: Antiviral Activity of Decahydroisoquinolin Derivatives

CompoundIC50 (µM)Virus TargetReference
trans-Decahydroisoquinolin12.5SARS-CoV-2
3-Cl-2-F Derivative9.7H5N1
3,4,5-Cl Derivative91.2H5N1

The data indicates that the structural modifications on the decahydroisoquinolin scaffold can significantly influence its antiviral potency.

Antibacterial Activity

Decahydroisoquinolin derivatives have also shown promising antibacterial activity against various strains, including ampicillin-resistant Enterobacter cloacae. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Decahydroisoquinolin Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Bacterial StrainReference
Compound 214 µg/mLAmpicillin-resistant E. cloacae
Compound 368 µg/mLE. coli

The presence of heterocyclic aryl rings in the structure appears to enhance the antibacterial properties, indicating potential pathways for drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of decahydroisoquinolin derivatives have been evaluated through various assays. These compounds have shown inhibition of nitric oxide (NO) production in macrophages, which is indicative of their potential in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects of Decahydroisoquinolin Derivatives

CompoundIC50 (µM)Assay TypeReference
Compound 12510.24NO Production
Compound 21413.64NO Production

The results suggest that structural features such as the presence of hydroxyl groups significantly influence anti-inflammatory activity.

Case Studies and Research Findings

Several case studies have explored the biological activities of decahydroisoquinol derivatives:

  • SARS-CoV-2 Inhibition : A study demonstrated that specific derivatives could inhibit SARS-CoV-2 replication by targeting viral proteases, suggesting their potential in COVID-19 treatment strategies .
  • Antibacterial Efficacy : Another investigation focused on the effectiveness of these compounds against resistant bacterial strains, revealing that certain modifications led to enhanced antibacterial properties .
  • Inflammation Models : Research involving animal models showed reduced inflammation markers upon administration of decahydroisoquinolin derivatives, indicating their therapeutic potential in inflammatory conditions .

Properties

IUPAC Name

2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJESIBEJMUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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